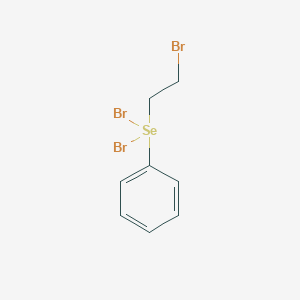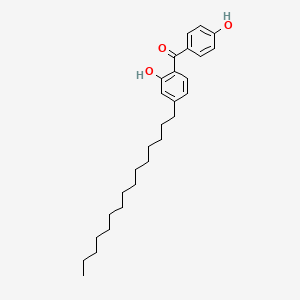
4,4-Diethenyl-4,5-dihydro-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs. This reaction can be carried out under mild conditions, often using a catalyst to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to streamline the synthesis and reduce costs. These methods are designed to be efficient and environmentally friendly, often employing green solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles with diverse functional groups.
Applications De Recherche Scientifique
4,4-Diethenyl-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Pyrazole: A basic structure with two nitrogen atoms in the ring.
Pyrazoline: A reduced form of pyrazole with a single double bond.
Indazole: A benzo-fused derivative of pyrazole with additional biological activities.
Uniqueness: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
63480-73-9 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
4,4-bis(ethenyl)-3,5-dihydropyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2)5-8-9-6-7/h3-4H,1-2,5-6H2 |
Clé InChI |
FJEXVWJTGIJWBT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CN=NC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)


![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)




